molecular formula C14H15N3O2S B1212793 2-[[5-(3-Methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetic acid

2-[[5-(3-Methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetic acid

Cat. No. B1212793
M. Wt: 289.35 g/mol
InChI Key: WRESDJFYJKVBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetic acid is a member of triazoles.

Scientific Research Applications

Synthesis and Properties

  • Salionov (2015) conducted research on the synthesis of derivatives of 1,2,4-triazole, including compounds similar to 2-[[5-(3-Methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetic acid. These compounds exhibited potential biological activities such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. Additionally, they could serve as intermediates for the synthesis of various other compounds (Salionov, 2015).

Potential Pharmacological Activities

  • A study by Hunashal et al. (2014) on similar 1,2,4-triazole derivatives revealed significant in vivo anti-inflammatory and analgesic activities in some of the synthesized compounds, demonstrating the potential therapeutic applications of this class of compounds (Hunashal et al., 2014).
  • Maxwell et al. (1984) synthesized derivatives of 1,2,4-triazoles and tested them for superoxide scavenging activity. They found hydroxy-substituted compounds to be effective in vitro scavengers of superoxide, although not effective as in vivo antiinflammatory agents (Maxwell et al., 1984).

Antimicrobial Activity

  • Shcherbyna et al. (2016) studied the antimicrobial activity of salts of 2-((4-R-3-(morfolinomethylene)-4H-1,2,4-triazole-5-yl)thio) acetic acid. They found these compounds to be active against strains of E. coli and Salmonella typhymurium, suggesting potential antimicrobial applications (Shcherbyna et al., 2016).
  • Another study by Hunashal et al. (2012) on derivatives of 1,2,4-triazoles demonstrated good antifungal activity against various fungi, highlighting their potential as antimicrobial agents (Hunashal et al., 2012).

properties

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

2-[[5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C14H15N3O2S/c1-3-7-17-13(11-6-4-5-10(2)8-11)15-16-14(17)20-9-12(18)19/h3-6,8H,1,7,9H2,2H3,(H,18,19)

InChI Key

WRESDJFYJKVBCD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NN=C(N2CC=C)SCC(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2CC=C)SCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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